molecular formula C100H157N25O34 B10858989 Dirucotide acetate CAS No. 781666-30-6

Dirucotide acetate

Cat. No.: B10858989
CAS No.: 781666-30-6
M. Wt: 2253.5 g/mol
InChI Key: AGWHZYPHHINWPT-WPDHDECSSA-N
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Description

Dirucotide acetate is a synthetic peptide developed for the treatment of multiple sclerosis. It consists of 17 amino acids linked in a sequence identical to a portion of human myelin basic protein. This compound was developed by researchers at the University of Alberta and is specifically designed to induce tolerance in patients with certain HLA types .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dirucotide acetate is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using techniques such as ion exchange chromatography. The peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Dirucotide acetate primarily undergoes hydrolysis reactions, where peptide bonds are cleaved by water. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acids in its sequence .

Common Reagents and Conditions:

Major Products: The major products of these reactions are smaller peptide fragments and individual amino acids .

Scientific Research Applications

Dirucotide acetate has several scientific research applications:

Mechanism of Action

Dirucotide acetate works by inducing immunological tolerance. It targets T cells that recognize myelin basic protein fragments presented by MHC molecules. Repeated administration of this compound suppresses the immune response against myelin basic protein, thereby reducing the progression of multiple sclerosis .

Comparison with Similar Compounds

Uniqueness: Dirucotide acetate is unique in its specific sequence of 17 amino acids, which is identical to a portion of human myelin basic protein. This specificity allows it to target a particular immune response pathway, making it potentially more effective for certain patients with specific HLA types .

Properties

CAS No.

781666-30-6

Molecular Formula

C100H157N25O34

Molecular Weight

2253.5 g/mol

IUPAC Name

acetic acid;(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C92H141N25O26.4C2H4O2/c1-11-48(8)72(88(139)112-71(47(6)7)87(138)114-73(49(9)118)90(141)117-36-22-29-63(117)83(134)104-56(28-20-34-100-92(97)98)78(129)115-74(50(10)119)91(142)143)113-82(133)61(41-65(95)120)107-76(127)55(27-18-19-33-93)103-79(130)58(37-51-23-14-12-15-24-51)105-80(131)59(38-52-25-16-13-17-26-52)106-81(132)60(39-53-43-99-44-101-53)108-85(136)69(45(2)3)111-86(137)70(46(4)5)110-84(135)64-30-21-35-116(64)89(140)62(42-66(96)121)109-77(128)57(31-32-67(122)123)102-75(126)54(94)40-68(124)125;4*1-2(3)4/h12-17,23-26,43-50,54-64,69-74,118-119H,11,18-22,27-42,93-94H2,1-10H3,(H2,95,120)(H2,96,121)(H,99,101)(H,102,126)(H,103,130)(H,104,134)(H,105,131)(H,106,132)(H,107,127)(H,108,136)(H,109,128)(H,110,135)(H,111,137)(H,112,139)(H,113,133)(H,114,138)(H,115,129)(H,122,123)(H,124,125)(H,142,143)(H4,97,98,100);4*1H3,(H,3,4)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-;;;;/m0..../s1

InChI Key

AGWHZYPHHINWPT-WPDHDECSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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